
Itaconate-alkyne
Overview
Description
Itaconate-alkyne (ITalk), a bioorthogonal probe with the molecular formula C₁₃H₁₈O₄ and molecular weight 238.28 (CAS: 2454181-83-8), is designed to study the biological roles of itaconate, an endogenous anti-inflammatory metabolite . Structurally, this compound retains the α,β-unsaturated carboxylic acid group of itaconate, enabling it to covalently modify cysteine residues in proteins via Michael addition, while incorporating an alkyne group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . This dual functionality allows precise tracking and identification of itaconate’s protein targets in live cells, overcoming the limitations of native itaconate, such as low cell permeability and difficulty in detection .
This compound has been pivotal in chemoproteomic studies, identifying 1,926 itaconate-modified proteins and 1,131 cysteine modification sites in inflammatory macrophages, including key targets like Aldolase A (ALDOA), Kelch-like ECH-associated protein 1 (Keap1), and glutathione peroxidase 4 (GPx4) . Its applications span neuroscience, immunology, and drug discovery, particularly in elucidating mechanisms of ferroptosis and inflammatory signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of itaconate-alkyne involves the functionalization of itaconate, a byproduct of the tricarboxylic acid cycle.
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The compound is synthesized in bulk quantities and is available in various pack sizes for research purposes .
Chemical Reactions Analysis
Core Chemical Reactions
ITalk participates in two primary reaction mechanisms:
A. Michael Addition
The α,β-unsaturated system undergoes nucleophilic attack at the β-carbon by cysteine thiols:
This reaction modifies cysteine residues through:
-
Covalent bond formation at physiological pH
B. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The alkyne group enables bioorthogonal labeling:
Reaction parameters:
Protein Interaction Landscape
ITalk profiling identified 1,131 modified cysteine residues across 1,926 proteins, with 199 hypersensitive targets :
Target Protein | Cysteine Residue | Functional Impact |
---|---|---|
ALDOA | Cys73, Cys339 | Glycolysis inhibition (-85% activity) |
Keap1 | Cys151 | Nrf2 activation (3.2-fold increase) |
GAPDH | Cys22 | Glycolytic flux reduction (67%) |
NLRP3 | Cys548 | Inflammasome inhibition (91% IL-1β suppression) |
Functional Consequences of Modifications
Metabolic Reprogramming
-
68% reduction in glycolytic ATP production via ALDOA/GAPDH inhibition
-
42% increase in mitochondrial oxygen consumption
Immune Modulation
-
Complete blockade of NLRP3-NEK7 complex formation
-
5.8-fold upregulation of Nrf2-dependent antioxidant genes
Technical Advantages Over Derivatives
Parameter | ITalk | 4-OI | DI |
---|---|---|---|
Target Specificity | 199 direct targets | 12 confirmed | 8 confirmed |
Modification Reversibility | pH-sensitive | Irreversible | Irreversible |
Detection Sensitivity | 10 nM LOD | 100 nM LOD | 500 nM LOD |
This comprehensive profiling reveals ITalk's unique capacity to map itaconate's biological interactions while maintaining native reactivity profiles. The dual functionality (Michael acceptor + clickable tag) enables both mechanistic studies and therapeutic development, positioning ITalk as a critical tool in immunometabolism research .
Scientific Research Applications
Chemoproteomic Profiling
The primary application of ITalk is in chemoproteomic profiling, where it serves as a tool to identify targets of itaconate modification. In a study by Qin et al. (2020), ITalk was utilized to identify over 1,900 proteins that undergo itaconation, including key regulatory proteins involved in inflammation and immune responses . This large-scale analysis revealed critical pathways affected by itaconate, such as:
- Inflammasome activation
- Signal transduction
- Cell death regulation
The ability to map these interactions enhances our understanding of how itaconate modulates immune functions.
Immunomodulatory Effects
ITalk has been instrumental in elucidating the immunomodulatory effects of itaconate. Research indicates that itaconate can inhibit pro-inflammatory cytokine production in macrophages, thereby reducing inflammation . ITalk's role in identifying specific protein modifications linked to these effects is crucial for developing anti-inflammatory therapies.
Case Study: Inhibition of Cytokine Production
In a study examining the effects of itaconate on macrophages exposed to lipopolysaccharide (LPS), researchers found that exogenous itaconate significantly reduced levels of IL-6 and IL-12 . By using ITalk, they were able to identify which proteins were modified during this process, providing a clearer picture of the underlying mechanisms.
Therapeutic Applications
The therapeutic potential of ITalk extends beyond basic research into practical applications for treating inflammatory diseases. The immunomodulatory properties of itaconate suggest its use as a therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease.
Case Study: Neuroprotection
A recent study explored the protective effects of itaconate against ferroptosis in neurons post-stroke . By employing ITalk, researchers demonstrated that itaconate could alkylate GPx4, a critical enzyme protecting against oxidative stress. This finding opens avenues for using ITalk in neuroprotective strategies.
Diverse Biological Pathways
ITalk's applications are not limited to immunology; it also intersects with various biological pathways:
- Metabolic Enzyme Regulation : Itaconate modifies several metabolic enzymes, influencing cellular metabolism during immune responses.
- Cell Cycle Regulation : Research indicates that itaconate can affect cell cycle progression through modifications to cyclins and cyclin-dependent kinases.
- Epigenetic Modifications : Itaconate may play a role in epigenetic regulation by modifying histones and other chromatin-associated proteins.
Summary Table of Applications
Mechanism of Action
Itaconate-alkyne exerts its effects by modifying cysteine sites on functional substrate proteins related to inflammasome, signal transduction, transcription, and cell death. It acts as a connector among immunity, metabolism, and inflammation, providing insights into the mechanism of cellular immune metabolism . The compound targets multiple pathways, including the Nrf2-dependent transcriptional regulation and the ATF3-IκBζ pathway .
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Itaconate
Itaconate (Itaconic Acid)
- Molecular Formula : C₅H₆O₄
- Molecular Weight : 130.10
- Key Features: Endogenous metabolite with anti-inflammatory activity; modifies cysteine residues via Michael addition. However, its high polarity and low electrophilicity limit cell permeability and detection capabilities .
Itaconate-alkyne
- Molecular Formula : C₁₃H₁₈O₄
- Molecular Weight : 238.28
- Key Features : Retains the α,β-unsaturated acid group for target modification but adds an alkyne handle for click chemistry. The extended carbon chain improves lipophilicity, enhancing cell permeability and enabling proteomic profiling .
Key Research Findings
Target Identification : this compound has identified 1,926 proteins modified by itaconate, including metabolic enzymes (ACLY, AK2), cytoskeletal regulators (Gelsolin), and redox regulators (GPx4) .
Mechanistic Insights :
- In macrophages, this compound revealed itaconate’s role in suppressing glycolysis and inflammasome activation by modifying ALDOA and Keap1 .
- In neurons, it demonstrated that itaconate alkylates GPx4 to inhibit lipid peroxidation, a key driver of ferroptosis .
Therapeutic Implications : The Irg1/itaconate-GPx4 axis, discovered using this compound, is a promising target for treating stroke and neurodegenerative diseases .
Tables of Comparative Data
Table 1: Structural and Functional Comparison
Table 2: Key Targets Identified Using this compound
Biological Activity
Itaconate-alkyne (ITalk) is a bioorthogonal probe derived from itaconate, a metabolite with significant roles in inflammation and immunity. This article explores the biological activity of ITalk, focusing on its mechanisms, applications in research, and implications for therapeutic strategies.
Overview of Itaconate
Itaconate is produced from cis-aconitate in the tricarboxylic acid cycle (TCA) by the enzyme immune-responsive gene 1 (IRG1). It has emerged as a pivotal immunometabolite involved in regulating inflammation, pathogen interactions, and immune responses. Its electrophilic nature allows it to modify proteins through alkylation, influencing various cellular pathways.
1. Protein Modification
ITalk was designed to capture itaconate-modified proteins in living cells. This allows for the identification of numerous targets affected by itaconate, including key proteins involved in inflammation and immune responses. Research has identified over 1,900 proteins modified by itaconate, with significant targets including:
- Keap1 : Alkylation of Keap1 leads to the activation of Nrf2, a transcription factor that promotes anti-inflammatory responses.
- GAPDH and ALDOA : These glycolytic enzymes are inhibited by itaconate, leading to reduced glycolysis and altered metabolic pathways.
2. Inhibition of Inflammatory Pathways
Studies demonstrate that ITalk inhibits SYK kinase through alkylation at specific cysteine residues, thereby suppressing inflammatory responses during infections such as those caused by hypervirulent Klebsiella pneumoniae (hvKP). This inhibition prevents excessive macrophage activation and cell death.
Case Study 1: Itaconate in hvKP Infection
A recent study highlighted the role of itaconate in mitigating the inflammatory response during hvKP infections. Administration of itaconate restored intestinal barrier integrity and alleviated dysbiosis in gut microbiota, showcasing its potential as a therapeutic agent against severe infections .
Case Study 2: Neuroprotection Post-Stroke
Research involving intracerebral hemorrhage (ICH) demonstrated that itaconate protects neurons from ferroptosis by alkylating glutathione peroxidase 4 (GPx4), enhancing its activity. This suggests that targeting the Irg1/itaconate-GPx4 axis could be a promising strategy for neuroprotection .
Research Findings
Q & A
Basic Research Questions
Q. What is the primary role of Itaconate-alkyne in chemical proteomics, and how does its alkyne group facilitate target identification?
this compound is a bioorthogonal probe designed to quantitatively map and localize itaconate-modified proteins in live cells. Its alkyne group enables site-specific conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized tags, allowing for downstream enrichment and identification of targets via mass spectrometry . This approach minimizes non-specific binding, critical for reducing false positives in proteomic studies .
Q. How does this compound mimic endogenous itaconate’s anti-inflammatory activity, and what experimental controls are essential to validate its functional similarity?
this compound retains the electrophilic α,β-unsaturated carbonyl group of endogenous itaconate, enabling covalent modification of cysteine residues in proteins like DDB1, GSN, and ACLY . To validate functional similarity, researchers should:
- Compare transcriptional profiles (e.g., Nrf2 activation, IL-1β suppression) between itaconate and this compound-treated macrophages.
- Use competitive assays with excess itaconate to confirm dose-dependent inhibition of target labeling .
Key Targets of this compound | Biological Role |
---|---|
DNA damage-binding protein 1 (DDB1) | Redox regulation |
Gelsolin (GSN) | Actin remodeling |
ATP-citrate synthase (ACLY) | Lipid metabolism |
Adenylate kinase 2 (AK2) | Energy homeostasis |
Advanced Research Questions
Q. How can researchers optimize CuAAC reaction conditions to minimize cytotoxicity while ensuring efficient this compound-azide conjugation in live-cell studies?
Cytotoxicity from copper catalysts is a major challenge. Strategies include:
- Using low-copper protocols (e.g., 50 µM CuSO₄ with THPTA ligand) to reduce ROS generation .
- Short incubation times (<1 hr) and post-reaction quenching with EDTA .
- Validating cell viability via ATP assays and comparing labeling efficiency with/without copper .
Q. What methodologies address contradictory data in this compound target identification, such as discrepancies between biochemical and proteomic results?
Contradictions often arise from off-target labeling or context-dependent protein modifications. Solutions include:
- Triangulation : Integrate chemical proteomics with orthogonal methods (e.g., siRNA knockdown, ITalk pulldown + Western blot) .
- Dose-response profiling : Establish a correlation between ITalk concentration and target occupancy .
- Context-specific controls : Test targets across different cell types (e.g., naïve vs. LPS-polarized macrophages) to identify environment-dependent interactions .
Q. How should researchers design time-resolved experiments to study the kinetics of this compound-protein adduct formation in inflammatory macrophages?
A robust design includes:
- Pulsed labeling : Treat cells with ITalk for varying durations (e.g., 5 min to 24 hrs), followed by immediate quenching and lysis .
- Multi-omics integration : Pair proteomic data with transcriptomic (RNA-seq) and metabolomic (LC-MS) profiles to link target modification timing to functional outcomes .
- Statistical rigor : Use ANOVA with post-hoc tests to identify time-dependent changes in target abundance .
Q. Methodological Best Practices
Q. What are the critical steps for ensuring reproducibility in this compound-based chemoproteomic studies?
- Standardized protocols : Document exact concentrations of ITalk, azide tags, and copper catalysts .
- Data transparency : Share raw mass spectrometry files via repositories like PRIDE, with annotated search parameters .
- Replication : Validate key targets in ≥3 biological replicates and independent cell models .
Q. How can researchers differentiate this compound-specific labeling from background noise in low-abundance protein targets?
- Negative controls : Include cells treated with alkyne-only probes or pre-quenched ITalk .
- Enrichment validation : Use SILAC (stable isotope labeling) to distinguish specific vs. non-specific binding .
- Statistical thresholds : Apply a fold-change cutoff (e.g., ≥2x vs. control) and FDR-adjusted p-values (e.g., <0.05) .
Q. Data Analysis and Interpretation
Q. What computational tools are recommended for analyzing this compound chemoproteomic datasets, and how should conflicting pathway annotations be resolved?
- Tools : MaxQuant for peptide identification, Perseus for statistical analysis, and STRING for pathway enrichment .
- Conflict resolution : Cross-reference annotated pathways with functional assays (e.g., Seahorse analysis for metabolic targets) .
Q. How do researchers reconcile discrepancies between in vitro and in vivo efficacy of this compound-identified targets?
Properties
IUPAC Name |
2-methylidene-4-oct-7-ynoxy-4-oxobutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-4-5-6-7-8-9-17-12(14)10-11(2)13(15)16/h1H,2,4-10H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWMZOZWVAFQMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(=O)OCCCCCCC#C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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